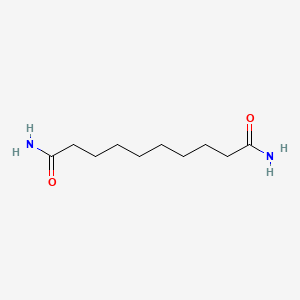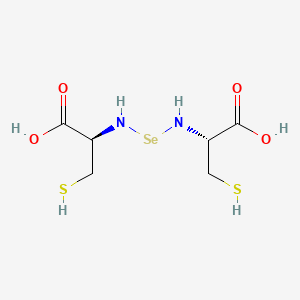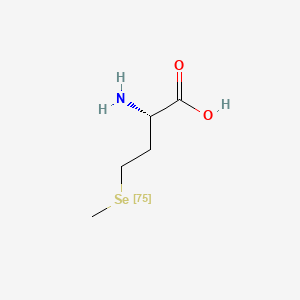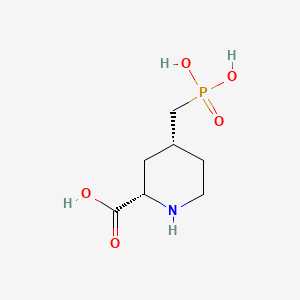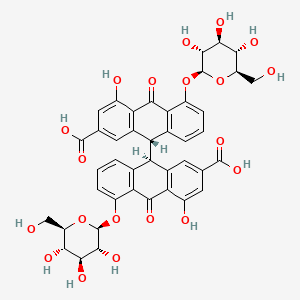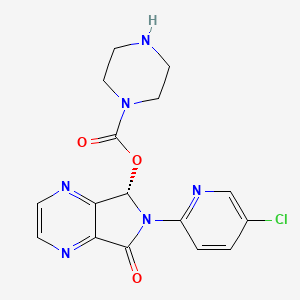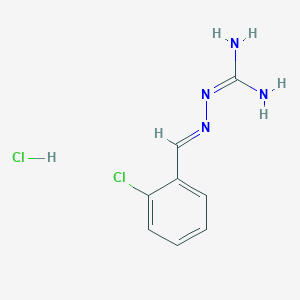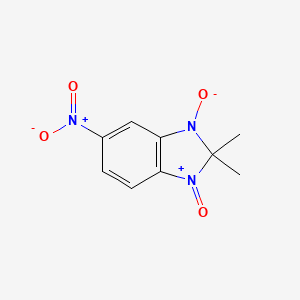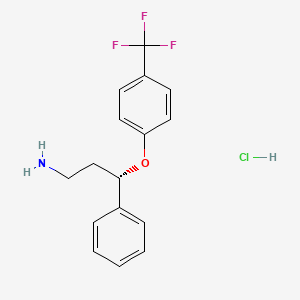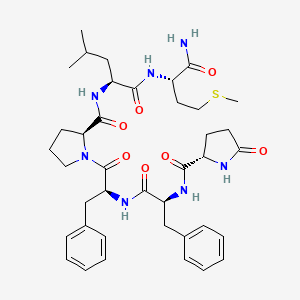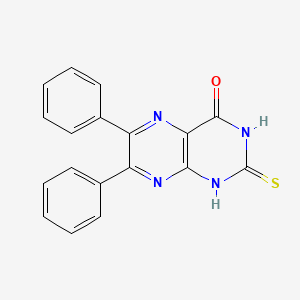
SCR7 pyrazine
Overview
Description
SCR7 pyrazine is a small molecule inhibitor known for its ability to inhibit DNA ligase IV, an enzyme crucial for the nonhomologous end-joining (NHEJ) pathway of DNA repair.
Mechanism of Action
Target of Action
SCR7 pyrazine is a specific inhibitor of DNA Ligase IV . DNA Ligase IV is a key enzyme involved in the process of DNA repair, specifically in the non-homologous end joining (NHEJ) pathway .
Mode of Action
This compound interacts with DNA Ligase IV and inhibits its function, thereby blocking the NHEJ pathway . This inhibition disrupts the normal process of DNA repair, leading to an accumulation of DNA double-strand breaks .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NHEJ pathway . By inhibiting DNA Ligase IV, this compound prevents the joining of non-homologous ends of DNA during the repair process . This leads to an increase in DNA double-strand breaks, which can result in genomic instability and cell death .
Pharmacokinetics
It is known that the compound can be effectively delivered to cells
Result of Action
The inhibition of the NHEJ pathway by this compound leads to an increase in DNA double-strand breaks . This can result in genomic instability and induce cell apoptosis . Additionally, this compound has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR), making it a useful tool in genome editing applications .
Action Environment
The effect of this compound on the efficiency and targeting precision of CRISPR applications has been shown to be cell type specific and context dependent . This suggests that the action, efficacy, and stability of this compound can be influenced by various environmental factors, including the specific type of cells it is used in and the overall cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCR7 pyrazine typically involves multi-step organic synthesis. One common route includes the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications to achieve the desired structure. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
SCR7 pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
SCR7 pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of DNA ligase IV.
Biology: Enhances CRISPR/Cas9-mediated HDR, making it valuable for gene editing research.
Medicine: Exhibits anticancer properties by inducing apoptosis in cancer cells, making it a potential therapeutic agent.
Industry: Could be used in the development of new drugs targeting DNA repair pathways
Comparison with Similar Compounds
Similar Compounds
SCR7: The parent compound of SCR7 pyrazine, also a DNA ligase IV inhibitor.
L189: Another DNA ligase IV inhibitor with similar properties.
NU7441: A DNA-dependent protein kinase inhibitor that also affects DNA repair pathways.
Uniqueness
This compound stands out due to its dual role in inhibiting NHEJ and enhancing HDR, making it particularly valuable for gene editing applications. Its ability to induce apoptosis in cancer cells further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTWXVBHGOUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443563 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14892-97-8 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


